Cas no 1185869-06-0 (4-Aminoquinolin-7-ol)

4-Aminoquinolin-7-ol Chemical and Physical Properties
Names and Identifiers
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- 4-Aminoquinolin-7-ol
- 7-Quinolinol, 4-amino-
- 4-Amino-7-hydroxyquinoline
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- Inchi: 1S/C9H8N2O/c10-8-3-4-11-9-5-6(12)1-2-7(8)9/h1-5,12H,(H2,10,11)
- InChI Key: SNEJRYCFCNFIKZ-UHFFFAOYSA-N
- SMILES: OC1C=CC2=C(C=CN=C2C=1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- XLogP3: 1.3
- Topological Polar Surface Area: 59.1
4-Aminoquinolin-7-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A189000165-500mg |
4-Amino-7-hydroxyquinoline |
1185869-06-0 | 98% | 500mg |
$1120.44 | 2023-09-04 | |
Alichem | A189000165-250mg |
4-Amino-7-hydroxyquinoline |
1185869-06-0 | 98% | 250mg |
$717.65 | 2023-09-04 | |
Alichem | A189000165-1g |
4-Amino-7-hydroxyquinoline |
1185869-06-0 | 98% | 1g |
$2037.62 | 2023-09-04 |
4-Aminoquinolin-7-ol Related Literature
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Additional information on 4-Aminoquinolin-7-ol
4-Aminoquinolin-7-ol (CAS No. 1185869-06-0): A Comprehensive Overview
4-Aminoquinolin-7-ol (CAS No. 1185869-06-0) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and properties, has garnered attention for its potential therapeutic applications and as a building block in the synthesis of more complex molecules.
The chemical structure of 4-Aminoquinolin-7-ol consists of a quinoline ring with an amino group at the 4-position and a hydroxyl group at the 7-position. This arrangement imparts specific chemical and biological properties that make it an attractive candidate for various applications. The quinoline scaffold is well-known for its broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.
Recent studies have highlighted the potential of 4-Aminoquinolin-7-ol in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 explored the antimalarial activity of derivatives of 4-Aminoquinolin-7-ol. The researchers found that certain derivatives exhibited potent activity against Plasmodium falciparum, a parasite responsible for the most severe form of malaria. This finding underscores the importance of further research into the structure-activity relationships (SAR) of these compounds to optimize their therapeutic potential.
In addition to its antimalarial properties, 4-Aminoquinolin-7-ol has shown promise in other areas of medicinal chemistry. A 2021 study published in Bioorganic & Medicinal Chemistry Letters investigated the anticancer activity of 4-Aminoquinolin-7-ol derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer and colon cancer cells, suggesting their potential as lead compounds for anticancer drug development.
The synthetic versatility of 4-Aminoquinolin-7-ol is another key factor contributing to its importance in pharmaceutical research. The compound can be readily modified through various chemical reactions to produce a wide range of derivatives with tailored properties. For example, substitution at the amino group or modification of the hydroxyl group can lead to compounds with enhanced solubility, stability, or bioavailability. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
Beyond its direct therapeutic applications, 4-Aminoquinolin-7-ol serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it an ideal starting material for multi-step syntheses, allowing chemists to explore a diverse array of chemical structures with potential biological activities. This synthetic flexibility is particularly important in drug discovery programs where rapid screening and optimization are essential.
The safety profile of 4-Aminoquinolin-7-ol is also an important consideration in its development as a therapeutic agent. Preclinical studies have generally shown good tolerability and low toxicity for this compound and its derivatives. However, further investigations are needed to fully understand any potential side effects or interactions with other drugs. These studies will be crucial for advancing 4-Aminoquinolin-7-ol-based compounds into clinical trials.
In conclusion, 4-Aminoquinolin-7-ol (CAS No. 1185869-06-0) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its potential therapeutic activities and synthetic versatility, makes it an attractive target for further investigation. As research continues to uncover new insights into the properties and applications of this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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